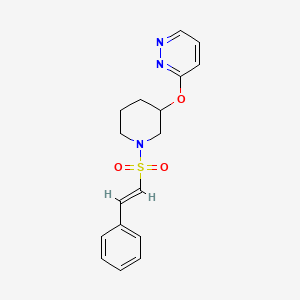

(E)-3-((1-(苯乙烯基磺酰基)哌啶-3-基氧基)吡啶嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of novel heterocyclic compounds has been a subject of interest due to their potential applications in various fields, including medicinal chemistry. In the first study, a new compound, (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (PY4DA), was synthesized through the condensation of pyridine-4-carboxaldehyde and sulfadiazine. The synthesis process was characterized using techniques such as FTIR, 1HNMR, and UV-Visible spectroscopy. Theoretical methods, including Density Functional Theory (DFT), were employed to compare the experimental results with computational predictions .

Molecular Structure Analysis

The molecular structure of PY4DA was investigated using both experimental and computational methods. The FTIR spectra were computed using the DFT method with a B3LYP/6311++G(d,p) basis set. Additionally, 1HNMR spectra were calculated using the standard GIAO method with DMSO as the solvent. The UV-Vis spectrum was also calculated using Time-Dependent Density Functional Theory (TD-DFT) with the same basis set level and solvent .

Chemical Reactions Analysis

In the second study, a novel metal-free three-component 1,5-enyne-bicyclization was developed for the stereoselective construction of sulfonylated anti-indeno[1,2-d]pyridazines. This reaction pathway involved a Michael addition, 5-exo-dig carbocyclization, H-abstraction, and 6-endo-trig aza-cyclization sequence. These reactions facilitated the formation of multiple bonds, including C–S, C–C, and C–N, which are essential for building functional aza-heterocycles .

Physical and Chemical Properties Analysis

The physical properties of PY4DA were predicted using the Swiss ADME online tool, which provides insights into the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound. This information is crucial for understanding the potential of PY4DA as a drug candidate. The antimicrobial activity of the compound was also studied using the disk well diffusion method at various concentrations, indicating its potential application in treating microbial infections .

科学研究应用

抗菌性能

- 含有吡啶基氧唑烷衍生物,包括具有吡啶嗪基团的化合物,已显示出显著的抗菌性能。这些化合物已证明对革兰氏阳性病原体,包括耐甲氧西林金黄色葡萄球菌,以及选择性厌氧生物 (Tucker et al., 1998) 有有效性。

杂环合成

- 与吡啶嗪相关的某些酮的碱性裂解,包括一些涉及苯基磺酰基哌啶衍生物的反应,可以产生吡啶和吡唑等多种杂环产物。这些反应涉及复杂的重排和环扩张反应,有助于杂环化学的多样性 (Lempert-Sre´ter & Lempert, 1975)。

共晶形成

- 吡啶,包括属于吡啶嗪类的吡啶,被用于晶体工程,以破坏母体化合物中的氢键结构,导致共晶和盐的形成。这种应用在设计具有特定物理和化学性质的超分子复合物中具有重要意义 (Elacqua et al., 2013)。

对嗜酸性粒细胞浸润的抑制活性

- 融合吡啶嗪化合物,当与含有苯基哌啶或哌啶基的苄基团结合时,已发现对嗜酸性粒细胞趋化作用具有抑制作用。这在开发用于特应性皮炎和过敏性鼻炎等疾病的化合物中尤为重要 (Gyoten et al., 2003)。

抗微生物药物的开发

- 含有吡啶基的磺胺和酰胺衍生物,包括咪唑并[1,2-b]吡啶嗪基团,已被合成并评估其抗微生物性能。这些化合物已显示出对各种细菌和真菌菌株的良好活性,表明它们作为抗微生物药物的潜力 (Bhatt et al., 2016)。

多样杂环衍生物的合成

- 哌啶已被用作合成吡喃[2,3-c]吡啶嗪的有机催化剂。这种方法允许创造各种杂环衍生物,展示了吡啶嗪衍生物在有机合成中的多功能性 (Kandile & Zaky, 2015)。

在制药研究中的应用

- 哌啶和吡啶嗪衍生物已在制药研究中得到探索,特别是在合成具有潜力作为抗炎和粘附分子抑制剂的化合物方面。这些化合物在动物模型中显示出有希望的结果,表明它们具有潜在的治疗应用 (Kaneko et al., 2004)。

属性

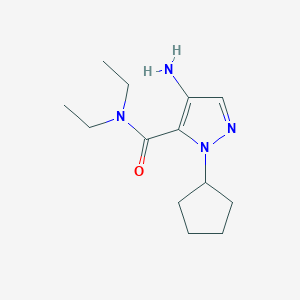

IUPAC Name |

3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]oxypyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c21-24(22,13-10-15-6-2-1-3-7-15)20-12-5-8-16(14-20)23-17-9-4-11-18-19-17/h1-4,6-7,9-11,13,16H,5,8,12,14H2/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLCUWYUIUYVJG-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)OC3=NN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)OC3=NN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Oxolan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2498509.png)

![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2498512.png)

![1,7,8-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498513.png)

![3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid](/img/structure/B2498515.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2498516.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-3-(1,3-thiazol-2-yl)propanamide](/img/structure/B2498518.png)

![N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2498523.png)

![2-[4-(Hydroxyimino)piperidin-1-yl]acetamide](/img/structure/B2498524.png)

![[4-(Dimethylamino)phenyl]-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2498525.png)